O4-(2,6-Dichlorobenzyl)-L-tyrosine
CAS No.:
Cat. No.: VC16518643
Molecular Formula: C16H15Cl2NO3
Molecular Weight: 340.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15Cl2NO3 |
|---|---|
| Molecular Weight | 340.2 g/mol |
| IUPAC Name | 2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21) |
| Standard InChI Key | FTZFICPDLOOUKO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
O4-(2,6-Dichlorobenzyl)-L-tyrosine (IUPAC name: 2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid) retains the core structure of L-tyrosine but incorporates a 2,6-dichlorobenzyl ether group at the phenolic oxygen. This substitution introduces steric and electronic effects that alter its interaction with biological targets. The molecular formula is , with a molecular weight of 340.2 g/mol. The chlorine atoms at the 2- and 6-positions of the benzyl ring enhance lipophilicity and influence binding affinity through halogen bonding.
Physicochemical Characteristics
The compound’s solubility profile is dominated by its polar carboxylic acid and amino groups, balanced by the hydrophobic dichlorobenzyl moiety. This amphiphilic nature facilitates membrane permeability while retaining aqueous solubility under physiological conditions. The pKa values of the amino () and carboxylic acid () groups are consistent with standard amino acid behavior, but the electron-withdrawing chlorine atoms slightly lower the phenolic oxygen’s pKa compared to unmodified tyrosine.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of O4-(2,6-Dichlorobenzyl)-L-tyrosine typically begins with L-tyrosine as the starting material. Key steps include:
-
Protection of the Amino Group: Boc (tert-butoxycarbonyl) protection is applied to the α-amino group to prevent unwanted side reactions.
-
Etherification: The phenolic hydroxyl group undergoes alkylation with 2,6-dichlorobenzyl bromide in the presence of a base such as potassium carbonate. This step requires anhydrous conditions to minimize hydrolysis.
-
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), yielding the free amino acid derivative.
Intermediate purification is achieved via column chromatography, with final product characterization relying on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Industrial Manufacturing Considerations
Scale-up challenges include optimizing yield during the etherification step, which is sensitive to solvent polarity and temperature. Continuous flow reactors have been proposed to enhance reaction efficiency and reduce byproduct formation. Cost-effective alternatives to 2,6-dichlorobenzyl bromide, such as in situ generation from 2,6-dichlorophenol, are under investigation to lower production costs.
Biological Activity and Mechanisms
Receptor Modulation
The dichlorobenzyl group enables selective interaction with tyrosine kinase receptors, including the hepatocyte growth factor (HGF) receptor c-Met. Computational docking studies suggest that the chlorine atoms form halogen bonds with aromatic residues (e.g., Tyr201 in collagenase), enhancing binding affinity . In multiple myeloma models, analogous tyrosine kinase inhibitors like PHA-665752 demonstrate 50% inhibition at 5–15 nM concentrations by blocking c-Met phosphorylation and downstream Akt/mitogen-activated protein kinase (MAPK) signaling .
Anticancer Effects
In castration-resistant prostate cancer (CRPC) models, derivatives of O4-(2,6-Dichlorobenzyl)-L-tyrosine, such as LG1836, suppress androgen receptor (AR) expression and induce apoptosis. Mechanistically, this involves downregulation of survivin, an inhibitor of apoptosis protein (IAP), and inhibition of NF-κB signaling. Tumor xenograft studies report a 60–70% reduction in tumor volume following treatment with these derivatives.
Enzyme Inhibition
The compound’s halogenated structure disrupts enzymatic activity by altering protein conformational dynamics. For example, in FtsZ GTPase, halogenation reduces catalytic efficiency by 40% by modulating surface charge distribution. Similarly, tyrosinase inhibition (IC ≈ 12 μM) has been observed, suggesting potential applications in treating hyperpigmentation disorders.
Therapeutic Applications
Oncology
O4-(2,6-Dichlorobenzyl)-L-tyrosine derivatives are integral to developing targeted therapies for prostate and breast cancers. Conjugation with cytotoxic agents (e.g., doxorubicin) enhances tumor-specific delivery, reducing systemic toxicity. In CRPC, these compounds overcome resistance to enzalutamide by bypassing AR-dependent signaling pathways.
Neurological Disorders
Preliminary studies indicate blood-brain barrier permeability, making the compound a candidate for neuroprotective agents. In stress-induced rodent models, it modulates tyrosine hydroxylase activity, increasing dopamine synthesis by 30%.
Diagnostic Imaging
Radiolabeled analogs (e.g., -derivatives) are being explored for positron emission tomography (PET) imaging of tumors overexpressing c-Met or AR.
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume